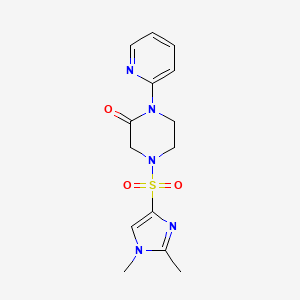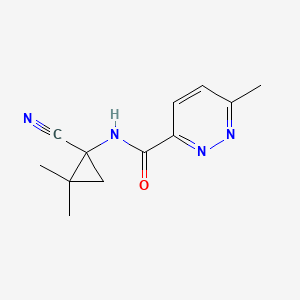
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Chemical Structure and Interactions
- Studies on compounds with urea functionalities, such as sulfonylurea herbicides, reveal insights into their crystal structure and potential for forming hydrogen bonds, which contribute to their activity and interactions with biological targets (Youngeun Jeon et al., 2015).
Synthesis of Novel Derivatives
- Research on the synthesis of novel pyridine and naphthyridine derivatives involving reactions of compounds with thiophene units demonstrates the versatility of these chemical structures in creating bioactive molecules (F. M. Abdelrazek et al., 2010).
Potential Therapeutic Applications
- Urea derivatives have been explored for their therapeutic potential, such as activating cardiac myosin for the treatment of systolic heart failure, highlighting the importance of structural modification in enhancing biological activity (M. Manickam et al., 2017).
Material Science and Gelation Properties
- Investigations into the rheology and morphology of hydrogels formed by urea derivatives illustrate the impact of chemical structure on material properties, which can be tuned for specific applications (G. Lloyd et al., 2011).
Mechanistic Studies and Enzyme Inhibition
- The role of tetrahydropyran derivatives in disrupting protein complexes offers insights into the mechanistic aspects of molecule-biomolecule interactions and the potential for designing inhibitors of biological pathways (Andrew E. Shouksmith et al., 2015).
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-15(18-14-3-8-20-9-4-14)17-12-16(6-1-2-7-16)13-5-10-21-11-13/h5,10-11,14H,1-4,6-9,12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXUGSVNLXFCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

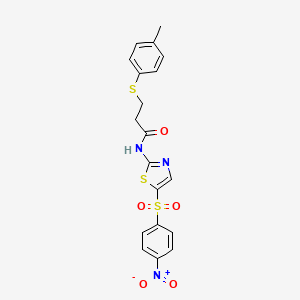

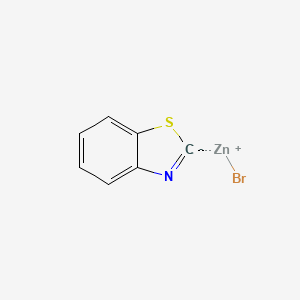
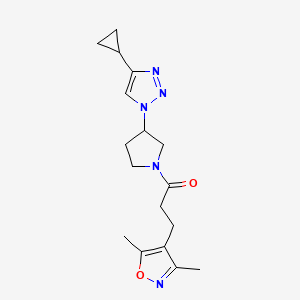
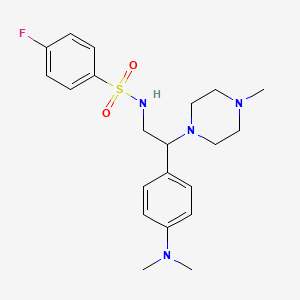
![6-ethyl 3-methyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2634805.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2634807.png)
![(2E)-1-Butyl-2-[(2E,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)penta-2,4-dienylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B2634808.png)

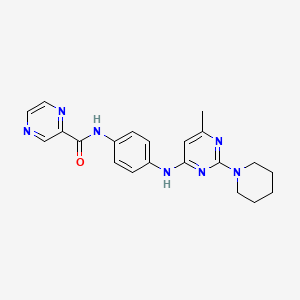
![1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2634812.png)

